n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Catalog No.
S580299
CAS No.
56862-28-3
M.F
C12H15N
M. Wt
173.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

CAS Number

56862-28-3

Product Name

n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

IUPAC Name

(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1

InChI Key

UUFAJPMQSFXDFR-LLVKDONJSA-N

SMILES

CC(CC1=CC=CC=C1)NCC#C

Synonyms

1-phenyl-2-(N-2-propynyl)aminopropane, demethyl-deprenyl-DMD, demethyldeprenyl-selegiline, desmethyldeprenyl, desmethylselegiline, desmethylselegiline hydrochloride, desmethylselegiline, (+)-isomer, desmethylselegiline, (+-)-isomer, desmethylselegiline, (-)-isomer, di-N-propargylamphetamine, N-desmethyl-selegiline

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NCC#C

n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, also known as Norselegiline, is a compound structurally related to selegiline, a medication used to treat Parkinson's disease. While selegiline itself possesses some therapeutic effects, it is metabolized in the body to N-desmethylselegiline, which is believed to be responsible for a significant portion of its clinical activity []. Norselegiline is essentially the N-desmethyl derivative of selegiline, and research suggests it may hold promise as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

Norselegiline's potential benefits lie in its ability to modulate neurotransmitter levels in the brain. Like selegiline, it acts as a monoamine oxidase-B (MAO-B) inhibitor []. MAO-B is an enzyme that breaks down dopamine, a neurotransmitter crucial for movement and cognition. By inhibiting MAO-B, Norselegiline may help to elevate dopamine levels, potentially improving symptoms associated with dopamine depletion, such as those observed in Parkinson's disease.

Further research suggests that Norselegiline may also possess neuroprotective properties. Studies have shown it can increase levels of glial cell line-derived neurotrophic factor (GDNF) in the brain []. GDNF is a neurotrophic factor that supports the survival and function of certain neurons. Increasing GDNF levels may offer protection against neurodegeneration.

Research Applications

Norselegiline is still under investigation, but pre-clinical studies have shown promising results. For instance, some studies have demonstrated its effectiveness in improving motor function in animal models of Parkinson's disease []. However, more research, particularly clinical trials, are needed to determine its safety and efficacy in humans.

n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, also known as an amphetamine derivative, is a member of the organic compounds classified as amphetamines. This compound features a unique structure characterized by a prop-2-yn-1-amine backbone attached to a phenylpropan moiety. The chemical formula is C₁₂H₁₅N, and it has a molecular weight of approximately 189.25 g/mol. The compound's structure allows it to interact with various biological targets, making it of interest in pharmacological research .

Typical for amines and alkynes:

  • Alkylation: The amine group can react with alkyl halides to form substituted amines.
  • Oxidation: The compound may be oxidized to form imines or other nitrogen-containing compounds.
  • Reduction: It can also participate in reduction reactions, converting the alkyne into an alkene or alkane under suitable conditions.

These reactions highlight its potential for further chemical modifications and applications in synthetic chemistry.

The biological activity of n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine is primarily linked to its interaction with monoamine systems. It acts as an inhibitor of monoamine oxidase, which plays a crucial role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function . Additionally, its structural similarities to other amphetamines suggest stimulant properties.

Several methods exist for synthesizing n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine:

  • Starting from Phenylpropanol: The synthesis can begin with phenylpropanol, which undergoes a series of reactions including dehydrogenation and subsequent coupling with propyne.
  • Using Alkynes: Another method involves the direct reaction of propyne with an appropriate amine precursor under basic conditions to yield the desired product.
  • Catalytic Methods: Catalysts may be employed to enhance reaction efficiency and selectivity, particularly in the formation of the alkyne bond .

n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine has potential applications in:

  • Pharmaceutical Development: Due to its monoamine oxidase inhibitory activity, it may serve as a lead compound for developing antidepressants or stimulants.
  • Research: The compound is valuable in neuropharmacological studies investigating the effects of amphetamines on neurotransmitter systems.
  • Synthetic Chemistry: Its reactivity allows for further derivatization, making it useful in creating more complex organic molecules .

Interaction studies have shown that n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine interacts with various enzymes and proteins involved in neurotransmitter metabolism. It primarily inhibits monoamine oxidase enzymes, which are responsible for degrading monoamines in the brain. This inhibition can lead to significant pharmacological effects, including increased availability of neurotransmitters like dopamine and serotonin .

Additionally, studies indicate that this compound may exhibit interactions with transporters involved in neurotransmitter reuptake, further influencing its pharmacodynamic profile.

Several compounds share structural features with n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine:

Compound NameStructure TypeUnique Features
AmphetamineSimple amineStrong stimulant properties; widely studied
MethamphetamineMethylated amineMore potent CNS stimulant; higher abuse potential
1-MethylphenidatePiperidine derivativeUsed clinically for ADHD; different mechanism of action
N,N-DimethyltryptamineTryptamine derivativeHallucinogenic properties; interacts differently with receptors

n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amines’ unique structural features allow it to exhibit distinct biological activities compared to these similar compounds, particularly in its selective inhibition of monoamine oxidase without significant stimulant effects seen in other amphetamines .

This compound's potential therapeutic applications and unique interactions make it a subject of ongoing research within pharmacology and medicinal chemistry.

XLogP3

2.3

UNII

5F44WR1I53

MeSH Pharmacological Classification

Monoamine Oxidase Inhibitors

Dates

Modify: 2023-08-15

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